

Application Notes and Protocols for Immunohistochemical Analysis of CCR3 with BMS-639623

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Compound of Interest		
Compound Name:	BMS-639623	
Cat. No.:	B1667230	Get Quote

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These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the C-C chemokine receptor 3 (CCR3) and the use of the potent and selective CCR3 antagonist, **BMS-639623**, for in vitro and in vivo applications.

Introduction to CCR3 and BMS-639623

The C-C chemokine receptor 3 (CCR3), also known as CD193, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2] Its activation by chemokines, most notably the eotaxin family (eotaxin-1/CCL11, eotaxin-2/CCL24, and eotaxin-3/CCL26), is strongly associated with the pathophysiology of allergic and inflammatory conditions such as asthma.[3][4]

BMS-639623 is a potent, selective, and orally bioavailable antagonist of CCR3.[5] It exhibits high-affinity binding to the receptor, effectively inhibiting downstream signaling and cellular responses, such as chemotaxis and calcium mobilization.[5][6] This makes **BMS-639623** a valuable tool for studying the role of CCR3 in health and disease and a potential therapeutic agent.[7]

Quantitative Data: In Vitro Activity of BMS-639623



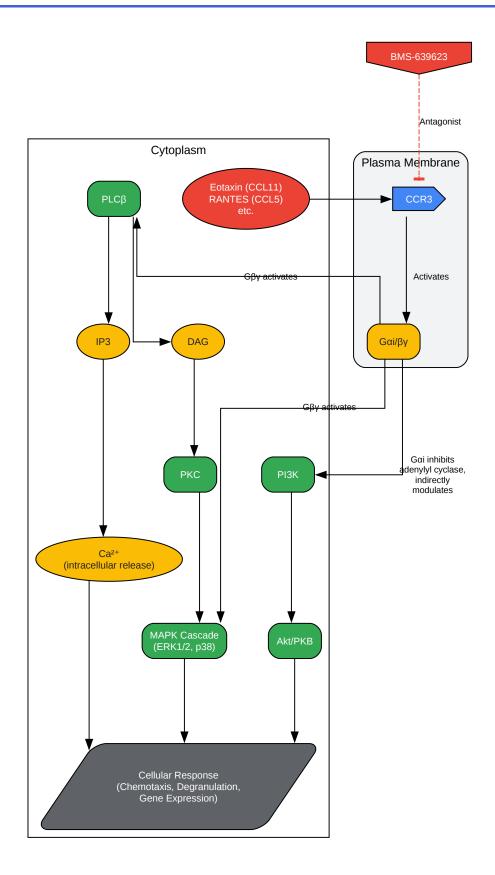
The following table summarizes the in vitro potency of **BMS-639623** in various functional assays. This data highlights its sub-nanomolar affinity and potent inhibition of CCR3-mediated cellular functions.

Assay Type	Species	IC50 Value	Reference
CCR3 Binding	Human	0.3 nM	[5]
Eosinophil Chemotaxis	Human	0.04 nM (40 pM)	[5]
Eotaxin-stimulated Calcium Flux	Human Eosinophils	0.87 nM	[5]
Eosinophil Chemotaxis	Cynomolgus Monkey	0.15 nM	[5]
CCR3 Binding	Mouse	31 nM	[5]
Chemotaxis Inhibition	Mouse	870 nM	[5]

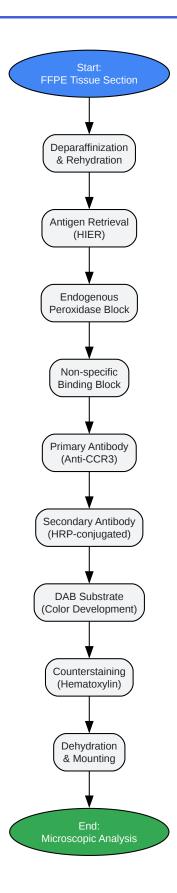
CCR3 Signaling Pathway

CCR3 activation by its chemokine ligands initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, it primarily couples to the inhibitory Gai subunit.[3] This leads to the dissociation of the Gai and Gβy subunits, which in turn modulate the activity of various downstream effector molecules. Key signaling pathways activated by CCR3 include the phosphoinositide 3-kinase (PI3K)/Akt pathway, the phospholipase C (PLC) pathway leading to calcium mobilization, and the mitogen-activated protein kinase (MAPK) cascades (ERK1/2 and p38).[3][6][8] These pathways culminate in a variety of cellular responses, including chemotaxis, degranulation, and changes in gene expression.









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